molecular formula C14H23NO3 B3005915 Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate CAS No. 2418726-02-8

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate

Cat. No. B3005915
CAS RN: 2418726-02-8
M. Wt: 253.342
InChI Key: SPLSYKCCMMYCQV-UHFFFAOYSA-N
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Description

The tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound is of interest due to its potential in accessing chemical space complementary to piperidine ring systems, which are prevalent in many biologically active compounds .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable synthetic routes, providing a convenient entry point for further selective derivatization on the azetidine and cyclobutane rings . Similarly, the synthesis of chiral cyclic amino acid esters, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was achieved via intramolecular lactonization reactions without the need for chiral catalysts or enzymes .

Molecular Structure Analysis

The molecular structure of related spirocyclic compounds has been elucidated using various techniques. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry and a chair conformation for the hexahydropyrimidine ring . Additionally, the crystal structure of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione showed that they crystallize isostructurally and are stabilized by C-H...O hydrogen bonds .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds has been explored in various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, demonstrating the compound's reactivity towards substrates with an active methylene group .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. These methods provide valuable information on the purity, molecular weight, and three-dimensional structure of the compounds, which are critical for understanding their physical and chemical behavior .

Scientific Research Applications

Synthesis and Derivative Formation

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through efficient routes. These compounds, including derivatives, are useful for selective derivations on azetidine and cyclobutane rings, offering novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Reactivity Studies

  • The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal leads to isomeric condensation products, highlighting its potential for further chemical modifications (Moskalenko & Boev, 2012).

Biological Activity

  • Gabapentin-base synthesis using tert-butyl 3-oxo-2-azaspiro[4.5]decane-2-yl demonstrates the compound's role in creating biologically active heterocyclic compounds. Theoretical studies show that electron-donating groups increase the strength of intramolecular hydrogen bonds in these compounds (Amirani Poor et al., 2018).

Conformational and Structural Analysis

  • NMR spectroscopy has been used to determine the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, a compound structurally similar to tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate. This study is essential for understanding the molecular conformation of these compounds (Jakubowska et al., 2013).

Supramolecular Chemistry

  • Cyclohexane-5-spirohydantoin derivatives, closely related to this compound, have been studied to understand their role in supramolecular arrangements. These studies contribute to our understanding of how molecular structures influence crystal structures in these compounds (Graus et al., 2010).

properties

IUPAC Name

tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-6-7-11(16)14(15)8-4-5-9-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLSYKCCMMYCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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